Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride
Description
Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride (CAS EN 300-734630) is a hydrochloride salt of a branched-chain amino ester. Its molecular formula is C₇H₁₆ClNO₃, with a molecular weight of 209.67 g/mol. The compound features a hydroxy group at position 2, an amino group at position 3, and a methyl substituent at position 4 on the pentanoate backbone. The hydrochloride salt form enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications .
Properties
IUPAC Name |
methyl 3-amino-2-hydroxy-4-methylpentanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-4(2)5(8)6(9)7(10)11-3;/h4-6,9H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZIETOKBJQILM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)OC)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of esters: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction of nitriles: The nitrile group in the compound can be reduced using hydrogenation or other reducing agents to form the corresponding amine.
Amination reactions: The compound can be synthesized by reacting an appropriate precursor with an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The production process may involve multiple steps, including purification and crystallization, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo substitution reactions with various reagents to form different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and alkylating agents.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Biology: It is used in biological studies to investigate the role of amino acids and their derivatives in various biological processes. Medicine: Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Methyl 3-amino-2,2,4-trimethylpentanoate Hydrochloride
- Molecular Formula: C₉H₂₀ClNO₂
- Molecular Weight : 209.71 g/mol
- Key Differences :
- Additional methyl group at position 2.
- Absence of hydroxy group at position 2.
- Higher lipophilicity due to the additional methyl group may enhance membrane permeability but reduce aqueous solubility .
Methyl 3-amino-2-hydroxypentanoate Hydrochloride
- Molecular Formula: C₆H₁₄ClNO₃
- Molecular Weight : 183.63 g/mol
- Key Differences :
- Lack of the 4-methyl substituent.
- Lower molecular weight correlates with decreased lipophilicity compared to the 4-methyl analog .
Methyl 2-amino-3-(1H-indol-4-yl)propanoate Hydrochloride
- Molecular Formula : C₁₂H₁₅ClN₂O₂
- Molecular Weight : 254.72 g/mol
- Impact: The indole moiety enables interactions with hydrophobic pockets in enzymes or receptors, a feature absent in the target compound.
Physicochemical and Functional Properties
Table 1: Comparative Analysis of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Polar Solvents) |
|---|---|---|---|---|
| Target Compound | C₇H₁₆ClNO₃ | 209.67 | 2-OH, 3-NH₂, 4-CH₃ | High (due to HCl salt) |
| Methyl 3-amino-2,2,4-trimethylpentanoate HCl | C₉H₂₀ClNO₂ | 209.71 | 3-NH₂, 2,2,4-CH₃ | Moderate (lipophilic) |
| Methyl 3-amino-2-hydroxypentanoate HCl | C₆H₁₄ClNO₃ | 183.63 | 2-OH, 3-NH₂ | High |
| Methyl 2-amino-3-(1H-indol-4-yl)propanoate HCl | C₁₂H₁₅ClN₂O₂ | 254.72 | 3-Indole, 2-NH₂ | Low (aromatic bulk) |
Biological Activity
Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride, also known as (2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid hydrochloride, is a chiral amino acid derivative that exhibits a range of biological activities. This compound is primarily studied for its potential applications in biochemistry and medicine, particularly in metabolic disorders and cancer therapy.
Chemical Structure and Properties
The compound is characterized by its chiral configuration, which significantly influences its biological interactions and pharmacological effects. The stereochemistry of the molecule is crucial for its activity, as it determines how it interacts with various biological targets.
This compound has been shown to interact with specific enzymes and receptors within metabolic pathways. Its mechanism of action includes:
- Enzyme Inhibition : The compound inhibits certain enzymes involved in metabolic processes. For instance, it has been reported to inhibit the interaction of heat shock protein B5 with its chaperoned partners, which can affect cellular responses to stress and may reduce fibrosis .
- Modulation of Signaling Pathways : It may influence signaling pathways related to cell growth and apoptosis, making it a candidate for further research in cancer treatment .
Biological Activity
The biological activity of this compound can be summarized as follows:
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been used as a model compound for studying enzyme-substrate interactions relevant to cancer biology .
- Metabolic Regulation : The compound is being investigated for its potential role in regulating metabolism, particularly in conditions such as obesity and diabetes. Its ability to modulate metabolic pathways could provide therapeutic benefits .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- In vitro Studies : In vitro experiments have demonstrated that the compound can inhibit cell proliferation in various cancer cell lines, including HCT-116 human colon carcinoma cells. The IC50 values indicate effective concentrations at which the compound exerts its antiproliferative effects .
- Animal Models : In vivo studies using SCID mice have shown that treatment with this compound can reduce tumor growth rates when administered at specific dosages .
- Cytotoxicity Assessments : Cytotoxicity assays reveal that while the compound exhibits significant antitumor activity, it also shows mild cytotoxicity towards normal cells, necessitating further investigation into its therapeutic index .
Case Studies
Several case studies have provided insights into the potential applications of this compound:
- Case Study 1 : A study involving HCT-116 cells demonstrated that treatment with the compound resulted in morphological changes indicative of apoptosis at concentrations around 52 nM. This finding supports its potential use as an anticancer agent .
- Case Study 2 : Research on metabolic disorders indicates that the compound may enhance energy expenditure and reduce food intake in animal models, suggesting its utility in obesity management .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 3-amino-2-hydroxy-4-methylpentanoate hydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is synthesized via esterification of 3-amino-2-hydroxy-4-methylpentanoic acid with methanol, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimization involves controlling reaction temperature (20–25°C), anhydrous conditions, and stoichiometric excess of methanol to drive esterification efficiency. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) improves yield . Monitoring by thin-layer chromatography (TLC) or HPLC ensures reaction completion .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (DMSO-d₆) confirms proton environments (e.g., methyl ester at δ 3.7–3.9 ppm, hydroxyl group at δ 5.1–5.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]⁺ at m/z 210.1) .
- Elemental Analysis : Validates C, H, N, and Cl content within ±0.4% of theoretical values .
Q. How should this compound be stored to maintain stability, and what factors accelerate degradation?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group . Degradation is accelerated by humidity (hydrolysis of the ester), UV exposure (radical formation), and elevated temperatures (>40°C). Periodic stability testing via HPLC under stressed conditions (e.g., 70°C/75% RH) identifies degradation products .
Advanced Research Questions
Q. How can researchers resolve enantiomeric mixtures of this compound, and what chiral analysis methods are effective?
- Methodological Answer : Enantiomeric resolution employs chiral stationary phases (CSPs) in HPLC (e.g., Chiralpak® IA or IB columns) with hexane/isopropanol mobile phases . Alternatively, enzymatic resolution using lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer . Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration .
Q. What strategies address discrepancies in reported biological activities from different studies?
- Methodological Answer : Contradictions may arise from impurities (e.g., unreacted precursors) or stereochemical variations. Mitigation strategies include:
- Rigorous Purity Assessment : Quantify impurities via LC-MS and exclude batches with >2% contaminants .
- Stereochemical Consistency : Validate enantiopurity (≥98% ee) before biological assays .
- Dose-Response Studies : Use standardized cell lines (e.g., HEK293 or HepG2) to establish IC₅₀/EC₅₀ values under controlled conditions (pH 7.4, 37°C) .
Q. What in silico and in vitro methods are used to elucidate its mechanism of action?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., proteases or GPCRs) by simulating interactions between the amino/hydroxyl groups and active-site residues .
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
